1-(Oxolan-2-yl)cyclobutane-1-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

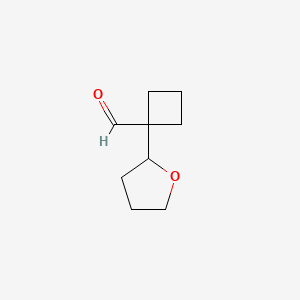

2D Structure

3D Structure

Properties

IUPAC Name |

1-(oxolan-2-yl)cyclobutane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-7-9(4-2-5-9)8-3-1-6-11-8/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRMANYNYMCPKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2(CCC2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Context and Significance of Oxolane and Cyclobutane Containing Aldehydes

The unique chemical topology of 1-(Oxolan-2-yl)cyclobutane-1-carbaldehyde is derived from the amalgamation of three distinct and significant chemical entities: the oxolane ring, the cyclobutane (B1203170) ring, and the carbaldehyde group.

The oxolane , or tetrahydrofuran (B95107) (THF), ring is a five-membered cyclic ether that is a common structural unit in a vast array of natural products, including sugars and various bioactive compounds. nih.govwikipedia.org Its presence in a molecule can influence solubility and polarity, and it can participate in hydrogen bonding. The 2-position of the oxolane ring is a common point of substitution in natural products and synthetic intermediates. chemicalbook.com

The cyclobutane ring is a four-membered carbocycle that has garnered considerable interest in synthetic and medicinal chemistry. openmedicinalchemistryjournal.comnih.govsemanticscholar.orgnih.gov Though possessing significant ring strain (approximately 26 kcal/mol), cyclobutane derivatives are often stable enough to be handled under normal laboratory conditions. scispace.com This inherent strain, however, makes them valuable synthetic intermediates, as the ring can be selectively opened to generate more complex acyclic or larger ring systems. researchgate.net The incorporation of a cyclobutane moiety into a larger molecule can impart conformational rigidity and unique three-dimensional structures, which can be advantageous for binding to biological targets. openmedicinalchemistryjournal.comsemanticscholar.org

The aldehyde functional group is one of the most versatile in organic chemistry, serving as a linchpin for a multitude of chemical transformations. It is a key electrophile in reactions such as nucleophilic additions, Wittig reactions, and reductive aminations, allowing for the construction of more complex molecular frameworks.

The combination of these three components in this compound results in a scaffold with significant potential for further chemical elaboration. The aldehyde offers a reactive handle for diversification, while the oxolane and cyclobutane rings provide a unique and conformationally constrained core.

Retrosynthetic Analysis of the 1 Oxolan 2 Yl Cyclobutane 1 Carbaldehyde Scaffold

A plausible retrosynthetic analysis of 1-(Oxolan-2-yl)cyclobutane-1-carbaldehyde suggests several synthetic routes, leveraging established methodologies for the formation of cyclobutanes and the functionalization of heterocyclic systems. A primary disconnection can be made at the carbon-carbon bond between the cyclobutane (B1203170) ring and the aldehyde group.

Primary Disconnection:

This leads to a key intermediate, a 1-(oxolan-2-yl)cyclobutane derivative that can be functionalized to introduce the aldehyde. A common method for the synthesis of aldehydes is the reaction of a Grignard reagent with a suitable formylating agent, such as ethyl formate (B1220265) or N,N-dimethylformamide (DMF). mdma.chacs.org Therefore, the retrosynthesis could proceed through a 1-(oxolan-2-yl)cyclobutylmagnesium halide.

Formation of the Substituted Cyclobutane:

The formation of the 1-(oxolan-2-yl)cyclobutane core is a critical step. One of the most powerful and widely used methods for constructing cyclobutane rings is the [2+2] photocycloaddition of two alkenes. baranlab.orgacs.orgresearchgate.net In this case, the reaction would involve 2-vinyltetrahydrofuran and an appropriate alkene partner. For instance, a [2+2] cycloaddition between 2-vinyltetrahydrofuran and an alkene bearing a group that can be converted to a Grignard reagent precursor (e.g., a vinyl halide) could be envisioned.

An alternative approach to the cyclobutane ring could involve organocatalytic methods, which have emerged as powerful tools for the enantioselective synthesis of substituted cyclobutanes. rsc.org

Synthesis of 2-Vinyltetrahydrofuran:

The precursor, 2-vinyltetrahydrofuran, can be synthesized from commercially available starting materials such as 2-hydroxytetrahydrofuran (B17549) or through the dehydration of the corresponding alcohol.

A summary of a potential retrosynthetic pathway is presented below:

| Target Molecule | Key Disconnections | Precursors |

| This compound | C-CHO bond | 1-(Oxolan-2-yl)cyclobutylmagnesium halide and a formylating agent |

| 1-(Oxolan-2-yl)cyclobutylmagnesium halide | C-MgX bond | 1-halo-1-(oxolan-2-yl)cyclobutane |

| 1-halo-1-(oxolan-2-yl)cyclobutane | Cyclobutane ring formation | 2-Vinyltetrahydrofuran and a haloalkene (via [2+2] cycloaddition) |

| 2-Vinyltetrahydrofuran | C=C bond formation | 2-(Hydroxyethyl)tetrahydrofuran (via dehydration) or Wittig reaction on 2-tetrahydrofurancarboxaldehyde |

Structural Diversity and Exploration of 1 Oxolan 2 Yl Cyclobutane 1 Carbaldehyde Derivatives and Analogues

Systematic Modification of the Oxolane Moiety (e.g., positional isomers, fused systems)

The oxolane (tetrahydrofuran) ring is a key structural feature of 1-(oxolan-2-yl)cyclobutane-1-carbaldehyde, offering multiple avenues for modification to modulate its physicochemical properties. nih.gov Systematic alterations can include the synthesis of positional isomers and the creation of fused ring systems.

Positional isomers, for instance, would involve shifting the point of attachment of the cyclobutane-1-carbaldehyde group from the 2-position to the 3-position of the oxolane ring, yielding 1-(oxolan-3-yl)cyclobutane-1-carbaldehyde. Such a modification would significantly alter the spatial arrangement of the molecule and could influence its interactions with biological targets.

Furthermore, the development of fused systems, where the oxolane ring is annulated to another ring system, presents a strategy for creating conformationally restricted analogues. researchgate.net These bicyclic structures can provide valuable insights into the bioactive conformation of the molecule.

Cyclobutane (B1203170) Ring Substituent Effects

The introduction of substituents onto the cyclobutane ring can profoundly impact the molecule's properties. The strained nature of the four-membered ring makes it susceptible to various synthetic transformations. researchgate.net The strategic placement of functional groups can influence the molecule's polarity, lipophilicity, and metabolic stability.

For example, the introduction of fluorine atoms can block sites of metabolism and alter electronic properties. Methyl groups can provide steric bulk and enhance lipophilicity. The effects of various substituents on the reactivity and stability of the cyclobutane ring are a subject of ongoing research. nih.gov

| Substituent | Potential Effect |

|---|---|

| -F | Increased metabolic stability, altered electronics |

| -CH3 | Increased lipophilicity, steric hindrance |

| -OH | Increased polarity, potential for hydrogen bonding |

| -CN | Increased polarity, potential for dipole-dipole interactions |

Carbaldehyde Group Derivatization and Replacement

The carbaldehyde group is a versatile functional handle for a wide array of chemical transformations. Standard derivatization reactions can be employed to generate a library of analogues with diverse functionalities. These include:

Oxidation: to the corresponding carboxylic acid.

Reduction: to the primary alcohol.

Reductive amination: to form various secondary and tertiary amines.

Wittig reaction: to introduce carbon-carbon double bonds.

Formation of imines, oximes, and hydrazones.

Beyond derivatization, the carbaldehyde group can be replaced with other functional groups to explore different chemical space. For instance, it could be replaced with a nitrile, an ester, or a ketone.

Synthesis and Characterization of Stereoisomers and Conformationally Locked Analogues

This compound possesses multiple stereocenters, leading to the existence of several stereoisomers. The synthesis and characterization of these individual isomers are crucial for understanding their distinct properties. Chiral separation techniques or asymmetric synthesis can be employed to obtain enantiomerically pure compounds.

Conformationally locked analogues, where the rotational freedom of the molecule is restricted, are valuable tools in medicinal chemistry. researchgate.net The synthesis of such rigid structures can be achieved through the introduction of additional rings or bulky substituents that limit conformational flexibility. The characterization of these analogues often involves techniques such as X-ray crystallography and various NMR spectroscopic methods. researchgate.net

Comparative Studies with Cyclopropane (B1198618) and Oxane Analogues

To understand the structure-activity relationships, it is informative to conduct comparative studies with analogues where the cyclobutane or oxolane rings are replaced with other cyclic systems.

Replacing the cyclobutane ring with a cyclopropane ring would introduce greater ring strain and a different geometric profile. Studies comparing cyclobutane and cyclopropane analogues in other molecular contexts have shown significant differences in biological activity, highlighting the importance of the carbocyclic ring size. nih.gov

Similarly, replacing the five-membered oxolane ring with a six-membered oxane ring would result in the analogue 1-(oxan-2-yl)cyclobutane-1-carbaldehyde. uni.lu This change would alter the ring pucker and the spatial orientation of the substituents, which could in turn affect the molecule's biological profile.

| Ring System | Ring Size | Key Features |

|---|---|---|

| Cyclopropane | 3-membered | High ring strain, unique electronic properties |

| Cyclobutane | 4-membered | Significant ring strain, puckered conformation |

| Oxolane (Tetrahydrofuran) | 5-membered | Envelope and twist conformations, hydrogen bond acceptor |

| Oxane (Tetrahydropyran) | 6-membered | Chair and boat conformations, hydrogen bond acceptor |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Molecular Identification and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS provides an exact mass that can be used to deduce a unique molecular formula.

For 1-(Oxolan-2-yl)cyclobutane-1-carbaldehyde (C₉H₁₄O₂), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared against the experimentally observed value. Common adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, are also monitored to aid in confirmation.

Beyond molecular formula confirmation, HRMS is invaluable for impurity profiling. The high resolution allows for the detection and identification of low-level impurities, such as starting materials, byproducts, or degradation products, by differentiating their exact masses from that of the main compound. Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure of these impurities by analyzing their fragmentation patterns.

Table 1: Predicted HRMS Data for this compound

| Adduct | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₉H₁₅O₂⁺ | 155.1067 |

| [M+Na]⁺ | C₉H₁₄O₂Na⁺ | 177.0886 |

Note: Data is based on theoretical calculations.

Multidimensional Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and three-dimensional structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required for the complete assignment of all proton and carbon signals of this compound.

¹H NMR: Provides information on the chemical environment and connectivity of protons. The spectrum would be expected to show distinct signals for the aldehydic proton, the proton on the carbon bearing the ether linkage, and the various methylene (B1212753) protons of the cyclobutane (B1203170) and oxolane rings.

¹³C NMR: Reveals the number of chemically distinct carbon atoms. Key signals would include the carbonyl carbon of the aldehyde, the acetal (B89532) carbon, and the aliphatic carbons of the two rings.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out the spin systems within the cyclobutane and oxolane rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the cyclobutane and oxolane fragments and confirming the position of the aldehyde group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde H | 9.5 - 9.7 | Singlet |

| Oxolane CH (O-CH-C) | 4.0 - 4.2 | Multiplet |

| Oxolane O-CH₂ | 3.7 - 3.9 | Multiplet |

Note: Predicted values in a standard deuterated solvent like CDCl₃.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde C=O | 198 - 202 |

| Oxolane C (O-C-C) | 80 - 85 |

| Oxolane O-CH₂ | 67 - 70 |

| Quaternary Cyclobutane C | 50 - 55 |

Note: Predicted values in a standard deuterated solvent like CDCl₃.

X-ray Crystallography for Solid-State Structural Determination and Conformational Insights

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. Should a single crystal of sufficient quality be grown for this compound, this technique would provide a wealth of structural information.

The analysis would yield an unambiguous confirmation of the molecular structure, including precise bond lengths, bond angles, and torsion angles. This data would reveal the preferred conformation of the molecule in the solid state, such as the pucker of the cyclobutane and the envelope or twist conformation of the oxolane ring. Furthermore, the crystal packing arrangement would be elucidated, showing any intermolecular interactions like hydrogen bonds or van der Waals forces that stabilize the crystal lattice. This level of detail is unattainable by other analytical methods and provides a benchmark for understanding the molecule's intrinsic structural properties.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. mdpi.com

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, the most prominent and diagnostic absorption would be the strong C=O stretch of the aldehyde group, typically appearing in the region of 1720-1740 cm⁻¹. Other key absorptions would include the C-H stretches of the aldehyde and aliphatic rings (around 2720, 2820, and 2850-3000 cm⁻¹) and the C-O stretch of the ether linkage in the oxolane ring (around 1050-1150 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch is also Raman active. The spectrum is often rich in signals from the C-C framework of the rings, providing a detailed fingerprint of the molecular backbone.

Together, these techniques rapidly confirm the presence of the key aldehyde and ether functional groups.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) |

|---|---|---|---|

| Aldehyde C-H | Stretch | ~2820 and ~2720 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Strong |

| Aldehyde C=O | Stretch | 1720 - 1740 | Strong |

Chiral Chromatography for Enantiomeric Excess Determination

The structure of this compound contains a chiral center at the carbon atom where the oxolane ring is attached to the cyclobutane ring. Therefore, the compound can exist as a pair of enantiomers. Chiral chromatography is the primary technique for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. mdpi.com

This separation is typically achieved using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) equipped with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds.

A method would be developed by screening various chiral columns and mobile phase compositions to achieve baseline separation of the two enantiomer peaks. Once separated, the relative area of the two peaks in the chromatogram is used to calculate the enantiomeric excess, a critical quality attribute for any chiral compound intended for further use. mdpi.com

Future Prospects and Emerging Research Frontiers in 1 Oxolan 2 Yl Cyclobutane 1 Carbaldehyde Chemistry

Development of Green Chemistry Approaches for Synthesis

The synthesis of 1-(Oxolan-2-yl)cyclobutane-1-carbaldehyde and its derivatives is an area ripe for the application of green chemistry principles, aiming to reduce environmental impact through the use of sustainable methods and reagents. ijpar.comresearchgate.net Future research will likely focus on moving away from stoichiometric and often hazardous reagents towards more catalytic and environmentally benign alternatives.

Key green synthetic strategies could include:

Aerobic Oxidation: The final step in many synthetic routes to aldehydes involves an oxidation reaction. Green approaches would utilize air or molecular oxygen as the ultimate oxidant, which is both abundant and non-polluting. acs.org Catalytic systems based on transition metals or even metal-free catalysts could be developed to facilitate the selective oxidation of the corresponding alcohol to the desired carbaldehyde under mild conditions. researchgate.net

Electrosynthesis: Organic electrosynthesis presents a powerful green alternative to traditional redox reactions, as it uses electrical current to drive chemical transformations, thereby avoiding the need for chemical oxidants or reductants. rsc.org A potential electrosynthetic route could involve the anodic oxidation of a suitable precursor, offering high selectivity and minimizing waste generation.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and operates under mild, aqueous conditions. Future research could explore the use of engineered enzymes, such as alcohol dehydrogenases or oxidases, for the stereoselective synthesis of chiral analogues of this compound.

Use of Renewable Feedstocks: The oxolane moiety, in particular, can be derived from biomass sources such as furfural. hangdachem.com Integrating these renewable feedstocks into the synthetic pathway for this compound would significantly enhance the sustainability of its production.

Below is a table summarizing potential green synthesis methodologies:

| Methodology | Key Advantages | Potential Challenges |

| Aerobic Oxidation | Use of air as a clean oxidant, high atom economy. | Catalyst stability, selectivity over side reactions. |

| Electrosynthesis | Avoids chemical redox agents, precise control. | Electrode material selection, reaction medium optimization. |

| Biocatalysis | High chemo-, regio-, and stereoselectivity; mild conditions. | Enzyme stability and availability, substrate scope. |

| Renewable Feedstocks | Reduces reliance on fossil fuels, sustainable sourcing. | Multi-step conversions, purification from biomass. |

Integration into Complex Molecular Architectures

The unique structural features of this compound make it an attractive building block for the synthesis of more complex and potentially bioactive molecules. The combination of a strained four-membered ring and a flexible five-membered heterocyclic ring offers a distinct three-dimensional scaffold.

Natural Product Synthesis: Substituted tetrahydrofurans are prevalent motifs in a wide array of natural products with diverse biological activities. nih.gov The title compound could serve as a versatile precursor for the stereoselective synthesis of such natural products or their analogues. The aldehyde group provides a handle for further elaboration, while the cyclobutane (B1203170) ring can be used to introduce conformational rigidity or act as a precursor for ring-expansion reactions. researchgate.net

Medicinal Chemistry: In drug discovery, the introduction of strained ring systems like cyclobutane can be a valuable strategy to explore new chemical space and improve pharmacokinetic properties. lifechemicals.com The oxolane ring is also a common feature in many pharmaceuticals. Thus, this compound could be a valuable starting material for the generation of novel scaffolds for medicinal chemistry programs.

Cascade Reactions: The reactivity of the aldehyde and the potential for ring-opening or rearrangement of the cyclobutane and oxolane rings could be harnessed in the design of cascade reactions. Such reactions would allow for the rapid construction of molecular complexity from a relatively simple starting material, which is a highly desirable feature in modern organic synthesis.

Exploration of Novel Catalytic Transformations

The carbaldehyde group is one of the most versatile functional groups in organic chemistry, and its reactivity can be finely tuned through various catalytic methods. For this compound, the exploration of novel catalytic transformations holds the key to unlocking its full synthetic potential.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. researchgate.net The aldehyde group of the title compound is an ideal substrate for a variety of organocatalytic transformations, such as asymmetric aldol, Mannich, and Michael reactions, which would allow for the enantioselective formation of new carbon-carbon and carbon-heteroatom bonds. thieme-connect.comnih.gov

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been shown to be exceptional catalysts for a range of reactions involving aldehydes, including umpolung (reversal of polarity) reactivity. nih.govmdpi.com NHC catalysis could be used to convert this compound into acyl anion equivalents, enabling reactions that are complementary to traditional aldehyde chemistry.

Transition Metal Catalysis: Transition metal catalysts can be employed for a variety of transformations of aldehydes, including hydroacylation, decarbonylation, and cross-coupling reactions. acs.org The development of new catalytic systems tailored for this compound could lead to novel and efficient synthetic methodologies.

A summary of potential catalytic transformations is presented below:

| Catalysis Type | Potential Reactions | Synthetic Utility |

| Organocatalysis | Asymmetric aldol, Mannich, Michael additions. | Enantioselective synthesis of complex molecules. |

| NHC Catalysis | Benzoin condensation, Stetter reaction, oxidative esterification. | Access to umpolung reactivity and novel bond formations. |

| Transition Metal Catalysis | Hydroacylation, decarbonylation, cross-coupling. | Functional group interconversions and C-C bond formation. |

Advanced Materials Science Applications as Building Blocks

The structural characteristics of this compound also suggest its potential utility as a monomer or building block in materials science.

Polymer Chemistry: Both cyclobutane and oxolane (tetrahydrofuran) derivatives have been used in the synthesis of polymers. hangdachem.comnih.gov The aldehyde group can be readily converted into other functional groups, such as alcohols or carboxylic acids, which are suitable for polymerization reactions. The incorporation of the rigid cyclobutane unit into a polymer backbone could impart unique thermal and mechanical properties.

Supramolecular Chemistry: The ability of the oxolane oxygen to act as a hydrogen bond acceptor and the potential for the molecule to be derivatized with other recognition motifs make it an interesting candidate for the construction of supramolecular assemblies. These assemblies could find applications in areas such as sensing, catalysis, and drug delivery.

Functional Materials: By attaching chromophores, redox-active units, or other functional moieties to the this compound scaffold, it may be possible to create novel materials with interesting optical, electronic, or magnetic properties.

Computational Design of Enhanced Analogues

Computational chemistry provides a powerful tool for the in silico design and evaluation of new molecules with desired properties, thereby accelerating the discovery process. jscimedcentral.com

Conformational Analysis: Understanding the conformational preferences of the flexible oxolane ring relative to the rigid cyclobutane ring is crucial for designing analogues with specific three-dimensional shapes. Computational methods can provide valuable insights into the low-energy conformations of the molecule.

Virtual Screening: For applications in medicinal chemistry, computational docking studies can be used to predict the binding affinity of virtual libraries of this compound derivatives to specific biological targets. nih.gov This can help to prioritize the synthesis of compounds with the highest probability of being active.

Prediction of Properties: Quantum chemical calculations can be used to predict a variety of properties for designed analogues, such as their reactivity, electronic structure, and spectroscopic signatures. researchgate.netsemanticscholar.org This information can guide the synthetic efforts towards molecules with enhanced performance for specific applications.

Q & A

Q. How do structural analogs (e.g., 1-(Bicyclo[2.2.1]heptan-2-yl)cyclobutane-1-carbaldehyde) compare in reactivity and applications?

- Comparative Analysis :

- Reactivity : Bicyclic analogs exhibit reduced ring strain but increased steric hindrance, slowing aldehyde reactions.

- Biological Relevance : Bicyclo derivatives show enhanced metabolic stability in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.